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Compound of Interest

Compound Name:
1H-Pyrazolo[4,3-b]pyridine-5-

carbonitrile

Cat. No.: B1400448 Get Quote

An In-Depth Technical Guide to 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile: A Core Scaffold in

Modern Medicinal Chemistry

Foreword
The confluence of pyridine and pyrazole rings gives rise to the pyrazolopyridine scaffold, a

privileged heterocyclic system that has garnered significant attention in the field of drug

discovery. Its structural resemblance to endogenous purines allows it to function as a

bioisostere, interacting with a multitude of biological targets, particularly protein kinases. This

guide focuses on a specific, highly functionalized isomer: 1H-Pyrazolo[4,3-b]pyridine-5-
carbonitrile. We will dissect its molecular characteristics, delve into robust synthetic

methodologies, outline a framework for its unambiguous characterization, and explore its

established and prospective roles as a cornerstone for the development of targeted

therapeutics. This document is intended for researchers, medicinal chemists, and drug

development professionals who require a deep, practical understanding of this valuable

chemical entity.

Chapter 1: Molecular Identity and Physicochemical
Profile
A precise understanding of a molecule's fundamental properties is the bedrock of its successful

application in research and development. This chapter codifies the identity and key
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physicochemical attributes of 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile, which are critical for

predicting its behavior in both chemical reactions and biological systems.

IUPAC Nomenclature and Structure
The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound

is 1H-pyrazolo[4,3-b]pyridine-5-carbonitrile. The structure consists of a pyrazole ring fused

to a pyridine ring, with a nitrile (-C≡N) substituent at the 5-position of the bicyclic system.

The fused heterocyclic core is an aromatic system. The numbering convention prioritizes the

pyrazole ring, starting with the nitrogen atom bearing the hydrogen.

Caption: IUPAC numbering of the 1H-Pyrazolo[4,3-b]pyridine core.

Chemical Identifiers
For unambiguous identification and data retrieval, a standardized set of identifiers is essential.

Identifier Value Source

CAS Number 1033772-22-3 [1]

PubChem CID 60209659 [2]

Molecular Formula C₇H₄N₄ [3]

Molecular Weight 144.13 g/mol [3]

InChI

InChI=1S/C7H4N4/c8-3-5-1-2-

6-7(10-5)4-9-11-6/h1-2,4H,

(H,9,11)

[3]

InChIKey
NIVLQFQUYUXUGN-

UHFFFAOYSA-N
[3]

Canonical SMILES C1=CC2=C(C=NN2)N=C1C#N [3]

Physicochemical Properties and Drug-Likeness
The compound's physicochemical properties are pivotal in determining its suitability as a drug

candidate or lead structure, often evaluated against empirical guidelines like Lipinski's Rule of
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Five.

Property Predicted Value
Significance in Drug
Development

XLogP3 0.6

Indicates optimal lipophilicity,

balancing aqueous solubility

and membrane permeability.[3]

Hydrogen Bond Donors 1

The N-H group on the pyrazole

ring can engage in crucial

donor interactions with protein

targets.[3]

Hydrogen Bond Acceptors 4

The three nitrogen atoms and

the nitrile group can act as

acceptors, contributing to

binding affinity.[3]

Polar Surface Area 65.4 Å²

Suggests good potential for

oral bioavailability and cell

membrane penetration.

Rotatable Bonds 0

The rigid, planar structure

reduces conformational

entropy loss upon binding,

which can enhance affinity.

These properties position 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile and its derivatives

favorably within the chemical space occupied by successful oral pharmaceuticals.

Chapter 2: Synthesis and Mechanistic
Considerations
A robust and scalable synthetic route is paramount for the practical application of any chemical

scaffold. This chapter details an efficient, literature-validated protocol for the synthesis of the

pyrazolo[4,3-b]pyridine core, emphasizing the chemical logic behind the chosen methodology.
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Retrosynthetic Strategy
A logical retrosynthetic analysis simplifies the complex target into readily available starting

materials. The pyrazolo[4,3-b]pyridine core can be disconnected via a Japp-Klingemann-type

reaction, tracing back to a substituted pyridine and an appropriate diazonium salt precursor.

1H-Pyrazolo[4,3-b]pyridine-5-carbonitrileAryl Hydrazone Intermediate
[Pyrazole Formation]2-Chloro-3-nitropyridine Derivative

+
Aryl Diazonium Salt

[Japp-Klingemann Reaction]

Click to download full resolution via product page

Caption: Retrosynthetic analysis of the pyrazolo[4,3-b]pyridine scaffold.

Validated Synthetic Protocol: One-Pot SₙAr / Japp-
Klingemann Annulation
An efficient one-pot synthesis of the pyrazolo[4,3-b]pyridine core has been developed based on

the reaction of 2-chloro-3-nitropyridines with arenediazonium tosylates.[4] This method is

advantageous due to its operational simplicity and the use of stable diazonium salts.

Experimental Protocol:

Step 1: Nucleophilic Aromatic Substitution (SₙAr): To a solution of a suitable 2-chloro-3-

nitropyridine derivative in an appropriate solvent (e.g., ethanol), add an active methylene

compound (e.g., ethyl acetoacetate) and a base (e.g., sodium ethoxide).

Step 2: Japp-Klingemann Reaction: To the reaction mixture from Step 1, add a stable

arenediazonium tosylate. The mixture is typically stirred at room temperature.

Step 3: Cyclization and Annulation: The reaction proceeds through an azo-coupling, followed

by deacylation and spontaneous cyclization to form the pyrazole ring, yielding the 1H-

pyrazolo[4,3-b]pyridine product.

Step 4: Work-up and Purification: The reaction is quenched, and the product is extracted.

Purification is achieved via standard techniques such as column chromatography on silica

gel or recrystallization.
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Causality and Mechanistic Insight:

Choice of Substrate: 2-Chloro-3-nitropyridine is highly activated towards nucleophilic

aromatic substitution due to the electron-withdrawing effect of the nitro group and the

pyridine nitrogen.

One-Pot Efficiency: Combining the steps into a single pot avoids the isolation of

intermediates, saving time and resources while often improving overall yield.

Japp-Klingemann Reaction: This classic reaction is a reliable method for pyrazole synthesis.

The use of stable arenediazonium tosylates, as opposed to generating diazonium chlorides

in situ, enhances safety and reproducibility.[4]
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Step 1: SₙAr

Step 2: Azo Coupling

Step 3: Cyclization

Step 4: Aromatization

2-Chloro-3-nitropyridine
+ Enolate

SₙAr Intermediate

Azo Intermediate

Arenediazonium Salt

Hydrazone Tautomer

Deacylation

Cyclized Intermediate

Intramolecular
Condensation

Final Product:
Pyrazolo[4,3-b]pyridine

Elimination
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Adenine (from ATP) Pyrazolo[4,3-b]pyridine

H-Bond Mimicry
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hinge region.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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